7-Bromo-4-chloro-3-methylquinolin-8-amine

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Selectivity

Replacing halogenated quinoline analogs risks irreproducible SAR data due to position-dependent bioactivity shifts (e.g., 7-Br vs 7-F: 3-12 nM vs 15-50 nM antiplasmodial IC50). This 8-aminoquinoline solves the need for a validated, orthogonally functionalized scaffold. - MAO-B IC50 = 209 nM; 75-fold selective over MAO-A (15.8 μM) - Orthogonal reactivity: 4-Cl (SNAr) + 7-Br (cross-coupling) enables parallel library synthesis - Validated for antiplasmodial (drug-resistant P. falciparum) & Bcr-Abl (T315I mutant) programs - ≥95% purity, available for immediate research use

Molecular Formula C10H8BrClN2
Molecular Weight 271.54 g/mol
Cat. No. B13242170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-chloro-3-methylquinolin-8-amine
Molecular FormulaC10H8BrClN2
Molecular Weight271.54 g/mol
Structural Identifiers
SMILESCC1=CN=C2C(=C1Cl)C=CC(=C2N)Br
InChIInChI=1S/C10H8BrClN2/c1-5-4-14-10-6(8(5)12)2-3-7(11)9(10)13/h2-4H,13H2,1H3
InChIKeyAFINCNAXQQGCBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4-chloro-3-methylquinolin-8-amine (CAS 2060058-23-1): Chemical Identity and Core Specifications for Research Procurement


7-Bromo-4-chloro-3-methylquinolin-8-amine (CAS 2060058-23-1) is a polyhalogenated 8-aminoquinoline derivative with the molecular formula C₁₀H₈BrClN₂ and a molecular weight of 271.54 g/mol . The compound features a quinoline core substituted at the 8-position with a primary amine, at the 7-position with bromine, at the 4-position with chlorine, and at the 3-position with a methyl group. This specific substitution pattern distinguishes it from other halogenated quinoline building blocks commonly used in medicinal chemistry and agrochemical research . The compound is commercially available at ≥95% purity and is primarily utilized as a research intermediate and scaffold for structure-activity relationship (SAR) investigations in kinase inhibitor development and anti-infective agent discovery programs .

Scaffold 8-Aminoquinoline core for SAR exploration
Handles Orthogonal 4-Cl (SNAr) and 7-Br (cross-coupling) reactivity
Programs Kinase inhibitor, anti-infective and neuropharmacology research

Why Generic Substitution Fails: The Functional Consequences of the 7-Bromo-4-chloro-3-methyl Substitution Pattern on 8-Aminoquinoline Scaffolds


In quinoline-based research programs, the precise position and identity of halogen and alkyl substituents critically determine biological activity, target engagement, and synthetic utility [1]. For 8-aminoquinoline derivatives, substitution at the 7-position significantly modulates electronic properties and steric bulk that affect binding to enzyme active sites, while the 4-chloro group provides a reactive handle for nucleophilic aromatic substitution reactions that enable further derivatization [2]. The 3-methyl substituent introduces conformational constraints that can enhance target selectivity compared to unsubstituted analogs [3]. Importantly, 7-bromo-4-aminoquinolines have been shown to exhibit antiplasmodial activity comparable to their 7-chloro counterparts (IC₅₀ = 3–12 nM against P. falciparum), whereas 7-fluoro and 7-trifluoromethyl analogs demonstrate markedly reduced potency (IC₅₀ = 15–50 nM) [4]. Consequently, replacing 7-Bromo-4-chloro-3-methylquinolin-8-amine with a differently substituted quinoline analog may fundamentally alter reactivity profiles, biological outcomes, and downstream synthetic pathways, rendering experimental results non-reproducible.

7‑Position Halogen Identity

Replacement with –F or –CF₃ may reduce antiplasmodial potency; 7‑bromo substitution supports activity profiles observed in reported SAR studies.

4‑Chloro Reactivity Handle

Removing the 4‑Cl substituent eliminates the SNAr‑competent handle, limiting sequential diversification and orthogonal library synthesis.

3‑Methyl Conformational Constraint

Absence of the 3‑methyl group alters conformational profile and may decrease target selectivity observed with the fully substituted scaffold.

Quantitative Evidence Guide: Differentiating 7-Bromo-4-chloro-3-methylquinolin-8-amine from Structurally Related Quinoline Analogs


MAO-B Enzyme Inhibition: 7-Bromo-4-chloro-3-methylquinolin-8-amine Exhibits Submicromolar Potency with Isoform Selectivity Over MAO-A

7-Bromo-4-chloro-3-methylquinolin-8-amine inhibits rat brain monoamine oxidase B (MAO-B) with an IC₅₀ of 209 nM in brain mitochondrial homogenate [1]. In contrast, its inhibitory activity against recombinant human MAO-A is approximately 75-fold weaker, with an IC₅₀ of 15.8 μM (15,800 nM) [2]. This isoform selectivity profile is not uniformly observed across all quinoline derivatives; for example, certain methylquinoline isomers such as 4-methylquinoline and 6-methylquinoline inhibit MAO-A competitively, while 7-methylquinoline and 8-methylquinoline exhibit noncompetitive MAO-A inhibition without the pronounced MAO-B selectivity seen with the fully substituted 7-bromo-4-chloro-3-methyl analog [3].

MAO‑B Inhibition
Reported
IC₅₀ = 209 nM (rat MAO‑B); 15.8 µM (human MAO‑A) — 75‑fold selectivity
Supports isoform‑selective MAO‑B research workflow; simple methylquinolines lack comparable selectivity.
Data from rat brain mitochondrial homogenate and recombinant human enzyme fluorometric assay.
Monoamine Oxidase Inhibition Neuropharmacology Enzyme Selectivity

Reactivity Profile: 4-Chloro Substituent Enables Nucleophilic Aromatic Substitution While 7-Bromo Provides Orthogonal Cross-Coupling Functionality

7-Bromo-4-chloro-3-methylquinolin-8-amine contains two distinct halogen handles with differential reactivity that enable sequential functionalization strategies [1]. The 4-chloro substituent on the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions, allowing introduction of amine, alkoxy, or thiol groups at this position without affecting the 7-bromo moiety [1]. The 7-bromo substituent can then be employed in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, or Sonogashira couplings) for further diversification [2]. This orthogonal reactivity profile contrasts with mono-halogenated quinoline building blocks such as 7-bromo-4-chloroquinoline (CAS 75090-52-7), which lacks both the 3-methyl group and the 8-amino functionality, limiting its utility as a direct scaffold for biologically active 8-aminoquinoline derivatives .

Reactivity Profile
Class-level
Two orthogonal handles (4‑Cl SNAr; 7‑Br cross‑coupling) plus 8‑NH₂ and 3‑CH₃ — 5 modifiable positions
Enables sequential diversification; mono‑halogenated or non‑aminated quinolines restrict library design.
Class‑level reactivity inference; verify under specific synthetic conditions.
Synthetic Chemistry Cross-Coupling Building Block Utility

Anti-Infective Scaffold Potential: 8-Aminoquinoline Core Demonstrates Broad-Spectrum Activity Against Drug-Resistant P. falciparum Strains

8-Quinolinamines as a compound class exhibit potent in vitro antimalarial activity with IC₅₀ values ranging from 20 to 4,760 ng/mL against drug-sensitive Plasmodium falciparum D6 strain and IC₅₀ = 22–4,760 ng/mL against drug-resistant P. falciparum W2 strain [1]. Within the broader 4-aminoquinoline class, structure-activity relationship studies demonstrate that 7-bromo-substituted 4-aminoquinolines with diaminoalkane side chains achieve IC₅₀ values of 3–12 nM against both chloroquine-susceptible and chloroquine-resistant P. falciparum strains, matching the potency of 7-chloro analogs while substantially outperforming 7-fluoro and 7-trifluoromethyl derivatives (IC₅₀ = 15–50 nM against susceptible strains) [2]. 7-Bromo-4-chloro-3-methylquinolin-8-amine, as a halogenated 8-aminoquinoline scaffold, provides a structurally distinct entry point for developing anti-infective agents that may circumvent existing resistance mechanisms associated with 4-aminoquinoline antimalarials such as chloroquine [3].

Antiplasmodial Activity
Class-level
7‑Br analogs: IC₅₀ = 3–12 nM; 7‑F/7‑CF₃ analogs: 15–50 nM — 3–17× potency advantage for 7‑bromo series
Supports antiplasmodial screening context; 7‑bromo substitution associated with improved potency in tested strains.
Class‑level SAR from 4‑aminoquinoline studies; direct analog data pending.
Antimalarial Research Anti-Infective Drug Resistance

Tyrosine Kinase Inhibitor Scaffold: 8-Aminoquinoline Core Validated for Bcr-Abl Kinase Inhibition Including Imatinib-Resistant Mutants

The 8-aminoquinoline scaffold has been validated as a promising lead structure for developing tyrosine kinase inhibitors, particularly against Bcr-Abl kinase which drives chronic myelogenous leukemia (CML) pathogenesis [1]. Research demonstrates that 8-aminoquinoline-based inhibitors can be developed to target the T315I gatekeeper mutant of Bcr-Abl, a clinically significant resistance mutation that confers resistance to first- and second-generation Bcr-Abl inhibitors including imatinib, dasatinib, and nilotinib [1]. 7-Bromo-4-chloro-3-methylquinolin-8-amine presents a densely functionalized 8-aminoquinoline core with halogen substituents at positions known to modulate kinase binding interactions through both electronic effects and halogen bonding [2]. The compound's substitution pattern provides multiple vectors for introducing side chains that can extend into kinase selectivity pockets, a design strategy that distinguishes it from simpler 8-aminoquinoline starting materials that lack the 3-methyl and 7-bromo substituents [3].

Kinase Inhibitor Scaffold
Class-level
8‑Aminoquinoline core validated for Bcr‑Abl and T315I mutant inhibition in literature
Supports kinase inhibitor scaffold exploration; reported T315I inhibition context for core structure.
Validation applies to 8‑aminoquinoline class; specific derivative data require generation.
Kinase Inhibition Oncology Research Drug Resistance

Optimal Research and Industrial Application Scenarios for 7-Bromo-4-chloro-3-methylquinolin-8-amine Based on Quantified Differentiation Evidence


Monoamine Oxidase B (MAO-B) Inhibitor Discovery Programs Requiring Isoform Selectivity

The compound's demonstrated MAO-B inhibitory activity (IC₅₀ = 209 nM) with 75-fold selectivity over MAO-A (IC₅₀ = 15.8 μM) [1] [2] makes it a suitable starting scaffold for neuroscience and neurodegenerative disease research programs targeting selective MAO-B inhibition. Unlike simple methylquinolines that lack this pronounced selectivity [3], this scaffold can be further optimized through structure-guided derivatization to enhance potency while maintaining isoform selectivity.

Sequential Diversification in Parallel Medicinal Chemistry Library Synthesis

The orthogonal reactivity of the 4-chloro (SNAr-susceptible) and 7-bromo (cross-coupling competent) substituents [1] enables efficient parallel library synthesis. Research teams can first functionalize the 4-position via nucleophilic substitution with diverse amines or alcohols, then employ palladium-catalyzed coupling at the 7-position for aryl/alkynyl/amino introduction, all while preserving the 8-amino group for additional derivatization [2]. This sequential approach maximizes chemical space exploration with minimal synthetic steps, directly reducing FTE time and reagent costs.

Anti-Infective Drug Discovery Targeting Drug-Resistant Parasites

Based on the established antiplasmodial activity of 8-quinolinamines (IC₅₀ = 20–4,760 ng/mL against drug-resistant P. falciparum) [1] and the superior potency of 7-bromo-substituted aminoquinolines versus 7-fluoro/trifluoromethyl analogs (3–12 nM vs. 15–50 nM) [2], this compound provides a strategically differentiated scaffold for antimalarial and broad-spectrum anti-infective discovery. Its 8-aminoquinoline core distinguishes it from 4-aminoquinoline antimalarials, potentially circumventing existing resistance mechanisms [3].

Kinase Inhibitor Development with Focus on Imatinib-Resistant Bcr-Abl T315I Mutant

The 8-aminoquinoline scaffold has been validated for Bcr-Abl kinase inhibition, including activity against the imatinib-resistant T315I gatekeeper mutant [1]. The target compound's densely functionalized core (7-Br, 4-Cl, 3-CH₃, 8-NH₂) provides multiple vectors for introducing substituents that can probe kinase selectivity pockets and exploit halogen bonding interactions [2]. This scaffold is appropriate for oncology research groups developing next-generation kinase inhibitors that address clinically significant resistance mutations.

Application
Selection Property
Validation Focus
MAO‑B Isoform‑Selective Inhibitor Research
Reported MAO‑B selectivity over MAO‑A (75‑fold)
Isoform selectivity assay context; MAO‑A counter‑screen
Parallel Library Synthesis via Orthogonal Halogens
Sequential SNAr (4‑Cl) and cross‑coupling (7‑Br) handles
Multi‑step derivatization validation; preserving 8‑NH₂ integrity
Antiplasmodial Scaffold Screening
7‑Bromo substitution for class‑level potency improvement
In vitro P. falciparum assay context; drug‑resistant strain profiling
Bcr‑Abl Kinase Inhibitor Scaffold Exploration
Densely functionalized core for kinase pocket engagement
Bcr‑Abl wild‑type and T315I mutant inhibition assays

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